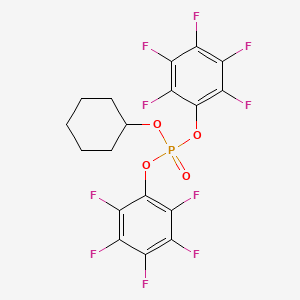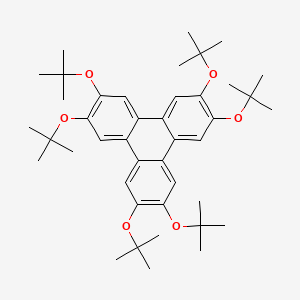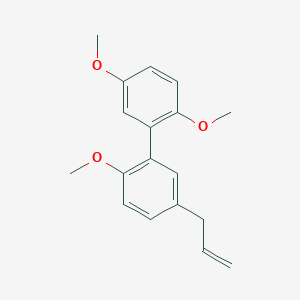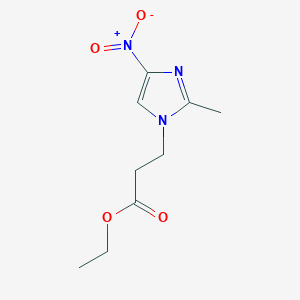
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methyl-4-nitroimidazole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Oxidation: The methyl group on the imidazole ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)propanoate.
Substitution: 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid.
Oxidation: 3-(2-carboxy-4-nitro-1H-imidazol-1-yl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a probe for studying the biological activity of imidazole-containing compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to known drugs with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The imidazole ring can also interact with metal ions and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:
Metronidazole: An antibiotic and antiprotozoal medication.
Tinidazole: Used to treat various infections caused by protozoa and anaerobic bacteria.
Ornidazole: Another antiprotozoal and antibacterial agent.
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
126664-27-5 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
ethyl 3-(2-methyl-4-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-16-9(13)4-5-11-6-8(12(14)15)10-7(11)2/h6H,3-5H2,1-2H3 |
Clave InChI |
HRWQGIHOXGZPQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1C=C(N=C1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


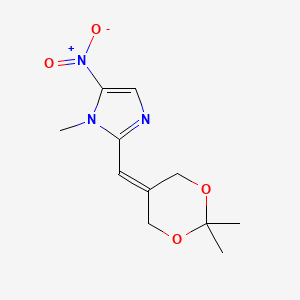
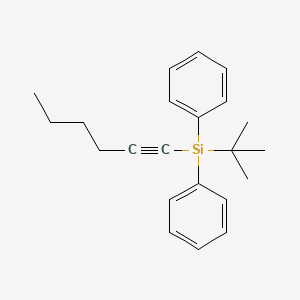
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
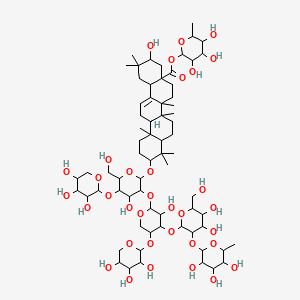
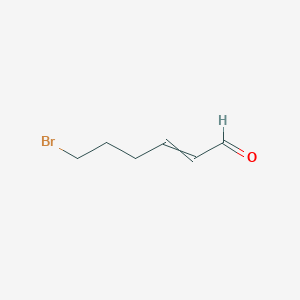


![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
